(R)-3-Amino-3-(3-fluorophenyl)propanoic acid
CAS No.: 723284-81-9
Cat. No.: VC21209405
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 723284-81-9 |
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Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | (3R)-3-amino-3-(3-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | GZNJUJNKZBHINS-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)F)[C@@H](CC(=O)[O-])[NH3+] |
SMILES | C1=CC(=CC(=C1)F)C(CC(=O)O)N |
Canonical SMILES | C1=CC(=CC(=C1)F)C(CC(=O)[O-])[NH3+] |
Introduction
Identifier | Value | Source |
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Molecular Formula | C9H10FNO2 | |
Molecular Weight | 183.18 g/mol | |
CAS Number | 723284-81-9 | |
InChI | InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
InChI Key | GZNJUJNKZBHINS-MRVPVSSYSA-N | |
Canonical SMILES | C1=CC(=CC(=C1)F)C(CC(=O)O)N | |
Isomeric SMILES | C1=CC(=CC(=C1)F)C@@HN |
Applications in Research and Development
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid has several potential applications across various scientific disciplines, leveraging its unique structural features and chirality.
Peptide Synthesis and Peptidomimetics
As a non-proteinogenic amino acid, (R)-3-Amino-3-(3-fluorophenyl)propanoic acid offers valuable opportunities in peptide chemistry:
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Building block for peptidomimetics: When incorporated into peptides, it can create structural modifications that alter conformational properties and biological activities.
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β-Peptide construction: The β-amino acid backbone enables the synthesis of β-peptides, which exhibit different folding patterns and enhanced stability compared to α-peptides.
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Conformational constraints: The chiral center and bulky aromatic substituent can induce specific conformational preferences in peptide structures.
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Proteolytic resistance: Peptides containing β-amino acids like (R)-3-Amino-3-(3-fluorophenyl)propanoic acid typically show increased resistance to degradation by conventional proteases.
Medicinal Chemistry and Drug Development
In medicinal chemistry, fluorinated amino acids are of particular interest for several reasons:
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Metabolic stability: The C-F bond is among the strongest single bonds to carbon, providing resistance to metabolic degradation.
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Lipophilicity modification: Fluorination can fine-tune the lipophilicity of molecules, potentially improving pharmacokinetic properties.
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Hydrogen bonding: The fluorine atom can participate in non-classical hydrogen bonding interactions, influencing protein-ligand binding.
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Conformational effects: Fluorination can alter the preferred conformations of molecules, affecting their interactions with biological targets.
The specific placement of fluorine at the meta position of the phenyl ring in (R)-3-Amino-3-(3-fluorophenyl)propanoic acid may provide distinct advantages in these contexts compared to ortho or para substitution.
Neuroscience Research
The fluorophenyl group makes this compound potentially valuable for neuroscience research, particularly in studying neuroactive peptides and neurotransmitter systems. Applications may include:
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Development of novel ligands for neuroreceptors
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Investigation of structure-activity relationships in neurotransmitter-receptor interactions
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Creation of peptide-based neurotherapeutics with enhanced stability and bioavailability
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Study of fluorinated amino acids as modulators of neurological processes
Bioconjugation and Imaging
The compound's unique structural features make it potentially useful for:
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Bioconjugation chemistry: The primary amine and carboxylic acid groups provide reactive handles for conjugation to various biomolecules.
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19F NMR probes: The fluorine atom enables detection by 19F NMR spectroscopy, which can be valuable for biomolecular imaging applications.
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PET imaging agents: When prepared with the 18F isotope, derivatives could potentially serve as positron emission tomography (PET) imaging agents.
Table 3.1: Research Applications of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Application Area | Potential Uses | Key Advantages |
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Peptide Chemistry | Building block for peptidomimetics and β-peptides | Conformational constraint, proteolytic stability |
Medicinal Chemistry | Development of drug candidates | Metabolic stability, modified lipophilicity |
Neuroscience Research | Neuroactive peptide studies | Potential modulation of receptor binding |
Bioconjugation | Protein modification, imaging probes | Reactive functional groups, potential for 19F detection |
Analytical Methods and Characterization
Proper characterization of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid is essential for confirming its identity, purity, and stereochemical configuration. Several analytical techniques are particularly valuable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information:
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns:
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Molecular ion peak at m/z 183 corresponding to the molecular formula C9H10FNO2
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Characteristic fragmentation patterns for loss of NH2, COOH, and other groups
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High-resolution mass spectrometry for accurate mass determination
Chiral HPLC
Chiral HPLC is crucial for:
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Confirming the enantiomeric purity of the R isomer
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Detecting any racemization that may have occurred during synthesis
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Quantifying the enantiomeric excess
Other Chromatographic Methods
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Reverse-phase HPLC for purity analysis
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Thin-layer chromatography (TLC) for reaction monitoring and purity checks
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Gas chromatography (GC) for volatile derivatives
Methods for Stereochemical Analysis
Several methods can be employed to confirm the absolute configuration:
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X-ray crystallography: The definitive method for determining absolute configuration if suitable crystals can be obtained
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Circular dichroism (CD) spectroscopy: Provides information about the chiral environment
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Optical rotation measurements: Determines the direction and magnitude of polarized light rotation
Table 4.1: Analytical Methods for Characterization of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Analytical Method | Information Provided | Expected Characteristics |
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1H NMR | Proton environments, coupling patterns | Aromatic multiplets, chiral methine signal, methylene signals |
13C NMR | Carbon environments | Carboxylic carbon, aromatic carbons, chiral carbon, methylene carbon |
19F NMR | Fluorine environment | Single resonance with characteristic coupling |
Mass Spectrometry | Molecular weight, fragmentation pattern | M+ at m/z 183, characteristic fragments |
Chiral HPLC | Enantiomeric purity | Separation of R and S enantiomers |
Optical Rotation | Chirality confirmation | Specific rotation value [α]D |
Comparison with Related Compounds
Comparing (R)-3-Amino-3-(3-fluorophenyl)propanoic acid with structurally related compounds provides insights into structure-activity relationships and helps contextualize its properties.
Comparison with Positional Isomers
The position of the fluorine atom on the phenyl ring significantly influences properties:
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2-Fluoro (ortho) isomer: May create steric hindrance and affect the conformation around the chiral center
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3-Fluoro (meta) isomer: The compound of interest, provides electronic effects without significant steric influence
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4-Fluoro (para) isomer: Maximum resonance effect through the ring, potentially altering electronic distribution and binding properties
Comparison with Stereoisomers
The stereochemistry at C3 is crucial for biological activity:
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(R)-isomer: The compound of interest
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(S)-isomer: The enantiomer, likely exhibits different biological activities due to the mirror-image relationship
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Racemic mixture: Contains both enantiomers, may show intermediate or complex biological effects
Comparison with Non-Fluorinated Analogs
Removing or replacing the fluorine atom would result in compounds with different properties:
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3-Amino-3-phenylpropanoic acid: The non-fluorinated analog, likely with different electronic properties and metabolic stability
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3-Amino-3-(3-hydroxyphenyl)propanoic acid: With a hydroxyl group instead of fluorine, would have different hydrogen bonding capabilities
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3-Amino-3-(3-methylphenyl)propanoic acid: With a methyl group, would have different electronic and steric properties
Table 6.1: Comparison of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid with Related Compounds
Compound | Key Differences | Potential Impact on Properties |
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(S)-3-Amino-3-(3-fluorophenyl)propanoic acid | Opposite stereochemistry | Different receptor binding profile |
3-Amino-3-(2-fluorophenyl)propanoic acid | Ortho fluorine position | Altered conformation, steric effects |
3-Amino-3-(4-fluorophenyl)propanoic acid | Para fluorine position | Different electronic distribution |
3-Amino-3-phenylpropanoic acid | No fluorine | Reduced metabolic stability, different electronic properties |
(R)-Phenylalanine | α-amino acid, no fluorine | Different backbone geometry, natural occurrence |
Current Research and Future Perspectives
Based on the structural features and potential applications of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, several promising research directions can be identified.
Emerging Applications in Peptide Science
The incorporation of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid into peptides could lead to:
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Development of novel peptidomimetics with enhanced stability against proteolytic degradation
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Creation of peptides with altered conformational preferences and secondary structures
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Design of peptide-based enzyme inhibitors with improved pharmacokinetic properties
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Synthesis of peptide hormones or neurotransmitters with modified receptor binding profiles
Methodological Advancements
Future research may focus on improving methods related to this compound:
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Development of more efficient asymmetric synthetic routes with higher yields and enantiomeric purity
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Creation of enzymatic approaches for stereoselective synthesis
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Improved analytical methods for detecting and quantifying the compound in complex matrices
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Computational models for predicting the impact of fluorination on peptide properties
Challenges and Opportunities
Several challenges and opportunities exist in the research and application of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid:
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Challenges:
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Complex, multi-step synthesis requiring careful control of stereochemistry
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Potential high cost limiting large-scale applications
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Unpredictable effects when incorporated into complex biological systems
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Opportunities:
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Expanding toolkit of non-proteinogenic amino acids for peptide science
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Detailed structure-activity relationship studies of fluorinated amino acids
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Development of patentable novel chemical entities for pharmaceutical applications
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Table 7.1: Future Research Directions for (R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Research Area | Potential Applications | Key Challenges |
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Peptide Science | Novel peptidomimetics, peptide-based drugs | Predicting conformational effects, optimizing synthesis |
Drug Discovery | CNS therapeutics, metabolically stable drugs | Biological activity prediction, pharmacokinetic optimization |
Synthetic Methodology | Improved asymmetric synthesis | Cost-effectiveness, scalability, enantiomeric purity |
Computational Chemistry | Modeling of fluorinated amino acids | Accuracy of force fields for fluorinated compounds |
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